molecular formula C17H13ClF3N5O B10979979 [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10979979
M. Wt: 395.8 g/mol
InChI Key: KUQUMUNSWMKPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]pyrazine core fused with a dihydro-pyrazine ring, substituted at position 3 with a trifluoromethyl (-CF₃) group. The methanone bridge connects this heterocycle to a 4-chloro-3-(1H-pyrrol-1-yl)phenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro and pyrrole substituents may influence electronic properties and binding interactions.

Properties

Molecular Formula

C17H13ClF3N5O

Molecular Weight

395.8 g/mol

IUPAC Name

(4-chloro-3-pyrrol-1-ylphenyl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C17H13ClF3N5O/c18-12-4-3-11(9-13(12)24-5-1-2-6-24)15(27)25-7-8-26-14(10-25)22-23-16(26)17(19,20)21/h1-6,9H,7-8,10H2

InChI Key

KUQUMUNSWMKPQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC(=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Formation of the pyrazine ring: This can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling reactions: The final step involves coupling the different ring systems together using appropriate reagents and catalysts under controlled conditions.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 4-chloro-3-(1H-pyrrol-1-yl)phenyl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit topoisomerase II and disrupt microtubule dynamics, leading to apoptosis in cancer cells. A derivative demonstrated significant inhibition against various cancer cell lines such as HeLa and MCF-7 with IC50 values indicating potent anticancer activity .
  • Case Studies : In a study involving pyrazole derivatives, compounds that incorporated similar triazole moieties exhibited substantial cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly affected their potency .

Anti-inflammatory Properties

The compound's potential for anti-inflammatory applications has also been investigated:

  • Inflammatory Models : Analogues of this compound have been tested in animal models for their ability to reduce inflammation markers. The incorporation of heterocycles has been linked to enhanced anti-inflammatory responses .
  • Clinical Relevance : Studies suggest that compounds with similar structural features can modulate inflammatory pathways effectively, making them candidates for further development in treating inflammatory diseases .

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of topoisomerase II
Cytotoxicity against HeLa and MCF-7
Anti-inflammatoryReduction of inflammatory markers
Modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrazine/Triazolo-Pyridine Cores

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-a]pyrazine 4-chloro-3-(pyrrol-1-yl)phenyl, 3-CF₃ Undocumented (inferred DPP-4 inhibition)
Fezolinetant (ESN 364) Triazolo[4,3-a]pyrazine 4-fluorophenyl, 3-(3-methyl-1,2,4-thiadiazol-5-yl), 8R-methyl Neurokinin 3 (NK3) receptor antagonist; treats menopausal vasomotor symptoms
DPP-4 Inhibitor (Kim et al.) Triazolo[4,3-a]pyrazine 2,4,5-trifluorophenyl, 3-CF₃ Potent DPP-4 inhibitor; antidiabetic (oral bioavailability)
Compound Triazolo[4,3-a]pyridine 8-chloro, 6-CF₃, 3-pyrrole Undocumented (structural analog for pesticide/medicinal chemistry)

Key Observations:

  • Substituent Effects :
    • The 4-fluorophenyl group in Fezolinetant improves target selectivity for NK3 receptors, whereas the 4-chloro-3-pyrrole-phenyl in the target compound may enhance π-π stacking or hydrophobic interactions in enzyme binding pockets .
    • Trifluoromethyl (-CF₃) : Common in DPP-4 inhibitors (e.g., Kim et al.’s compound) for metabolic stability and electron-withdrawing effects, critical for maintaining enzymatic activity .
  • Stereochemistry : Fezolinetant’s 8R-methyl group introduces chirality, influencing receptor binding specificity, absent in the target compound .

Pyrazoline and Pyrazole Derivatives with Similar Substituents

Table 2: Pyrazoline/Pyrazole-Based Analogues
Compound Structure Substituents Activity Reference
(4-Chloro-phenyl)[5-(3,4-dimethoxy-phenyl)-3-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone Pyrazoline 4-chlorophenyl, 3,4-dimethoxyphenyl, 4-fluorophenyl Anticonvulsant (IR/NMR data confirm carbonyl and pyrazoline motifs)
1-(3-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)-2-(2,4-dichlorophenoxy)ethanone Pyrazoline Multiple chloro and methoxy groups Antimicrobial (broad-spectrum activity)

Key Observations:

  • Chloro Substituents : Present in both pyrazoline derivatives and the target compound, chloro groups enhance lipophilicity and membrane permeability, critical for CNS-targeted anticonvulsants .
  • Methanone Bridges: Common in pyrazoline derivatives (e.g., IR peaks at ~1700 cm⁻¹ for C=O), suggesting shared synthetic routes for carbonyl-containing analogs .

Biological Activity

The compound [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex heterocyclic structure that has attracted attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The chemical formula of the compound is C18H15ClF3N4C_{18}H_{15}ClF_3N_4, with a molecular weight of approximately 397.79 g/mol. The compound features a chlorinated phenyl group and a trifluoromethyl substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values as low as 0.39 µM against HCT116 cell lines and 0.46 µM against MCF-7 cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1160.39Aurora-A kinase inhibition
Compound BMCF-70.46Induction of apoptosis
Compound CHepG20.01DNA binding interaction

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties as well. Research indicates that similar compounds have shown efficacy as COX-II inhibitors, which are crucial in managing inflammation-related disorders . For example, certain derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib, indicating enhanced potency and selectivity .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The presence of the triazole moiety is associated with the inhibition of specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Studies have demonstrated that compounds similar to this one induce cell cycle arrest at the G1 phase in cancer cells, leading to apoptosis .
  • DNA Interaction : The ability of the compound to bind DNA may contribute to its anticancer effects by disrupting replication and transcription processes.

Case Studies

In a notable case study involving a related pyrazole derivative, researchers observed significant inhibition of tumor growth in vivo models when treated with the compound at doses correlating with its in vitro IC50 values . Additionally, the study reported minimal side effects compared to standard chemotherapy agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.